1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl group: Alkylation reactions using ethyl halides.
Oxidation to form the oxo group: Oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Amidation to introduce the carboxamide group: Reaction with amines under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation to form more oxidized derivatives.
Reduction: Reduction of the oxo group to form hydroxyl derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the m-tolyl group.
1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Has a p-tolyl group instead of m-tolyl.
Uniqueness
1-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the m-tolyl group, which may impart distinct chemical and biological properties compared to its analogs.
Biological Activity
1-Ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the naphthyridine family, characterized by a bicyclic structure that includes nitrogen atoms. The presence of the ethyl and m-tolyl groups enhances its lipophilicity, potentially influencing its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various naphthyridine derivatives. Although specific data on this compound is limited, related compounds have demonstrated promising results:
Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
---|---|---|---|
7b | 0.22 - 0.25 | Not specified | Most active derivative against pathogens |
Other derivatives | Varies | Varies | Effective against Staphylococcus aureus and Staphylococcus epidermidis |
These findings suggest that derivatives of naphthyridines can exhibit significant antimicrobial activity, likely through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of naphthyridine derivatives have been evaluated using various cancer cell lines. For instance, studies indicate that some derivatives can induce apoptosis and cell cycle arrest in cancer cells:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 11 | HepG2 | 12.27 - 31.64 | Topoisomerase II inhibition |
Compound 22 | MCF-7 | 5 - 10 | Induces G2/M phase arrest |
These compounds often act as topoisomerase inhibitors, which are crucial for DNA replication and transcription processes in cancer cells . The ability to induce apoptosis further supports their potential as chemotherapeutic agents.
The biological activity of this compound may involve several mechanisms:
- Topoisomerase Inhibition : Many naphthyridine derivatives inhibit topoisomerases, enzymes critical for DNA replication.
- Antimicrobial Mechanisms : Similar compounds have shown to disrupt bacterial membranes or inhibit essential metabolic pathways.
- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells via intrinsic pathways.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives exhibited strong antimicrobial activities with low cytotoxicity profiles, suggesting a favorable therapeutic index .
- Naphthyridine Derivatives in Cancer Therapy : Research indicates that modifications to the naphthyridine structure can enhance anticancer properties while reducing toxicity to normal cells .
Properties
IUPAC Name |
1-ethyl-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-21-16-13(7-5-9-19-16)11-15(18(21)23)17(22)20-14-8-4-6-12(2)10-14/h4-11H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKNXAVEXSUJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.